3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable cyclization agent to yield the desired pyrrolopyridine structure . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine primarily involves the inhibition of FGFRs. By binding to the active site of these receptors, the compound prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Another derivative with a different substitution pattern, leading to variations in its pharmacological properties.
4-methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom, which can influence its interaction with biological targets.
The unique combination of the chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABHTDGCGYZMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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